Cas no 1919653-16-9 (5-(2-methoxy-4-nitrophenyl)-1,2-oxazol-3-amine)

5-(2-methoxy-4-nitrophenyl)-1,2-oxazol-3-amine 化学的及び物理的性質
名前と識別子
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- 5-(2-methoxy-4-nitrophenyl)-1,2-oxazol-3-amine
- 1919653-16-9
- EN300-1854294
-
- インチ: 1S/C10H9N3O4/c1-16-8-4-6(13(14)15)2-3-7(8)9-5-10(11)12-17-9/h2-5H,1H3,(H2,11,12)
- InChIKey: GOTJWSOQGHBYFM-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(N)=N1)C1C=CC(=CC=1OC)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 235.05930578g/mol
- どういたいしつりょう: 235.05930578g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
5-(2-methoxy-4-nitrophenyl)-1,2-oxazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854294-0.05g |
5-(2-methoxy-4-nitrophenyl)-1,2-oxazol-3-amine |
1919653-16-9 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1854294-0.5g |
5-(2-methoxy-4-nitrophenyl)-1,2-oxazol-3-amine |
1919653-16-9 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1854294-5.0g |
5-(2-methoxy-4-nitrophenyl)-1,2-oxazol-3-amine |
1919653-16-9 | 5g |
$3562.0 | 2023-06-01 | ||
Enamine | EN300-1854294-1.0g |
5-(2-methoxy-4-nitrophenyl)-1,2-oxazol-3-amine |
1919653-16-9 | 1g |
$1229.0 | 2023-06-01 | ||
Enamine | EN300-1854294-2.5g |
5-(2-methoxy-4-nitrophenyl)-1,2-oxazol-3-amine |
1919653-16-9 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1854294-1g |
5-(2-methoxy-4-nitrophenyl)-1,2-oxazol-3-amine |
1919653-16-9 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1854294-0.1g |
5-(2-methoxy-4-nitrophenyl)-1,2-oxazol-3-amine |
1919653-16-9 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1854294-0.25g |
5-(2-methoxy-4-nitrophenyl)-1,2-oxazol-3-amine |
1919653-16-9 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1854294-10.0g |
5-(2-methoxy-4-nitrophenyl)-1,2-oxazol-3-amine |
1919653-16-9 | 10g |
$5283.0 | 2023-06-01 | ||
Enamine | EN300-1854294-5g |
5-(2-methoxy-4-nitrophenyl)-1,2-oxazol-3-amine |
1919653-16-9 | 5g |
$3065.0 | 2023-09-18 |
5-(2-methoxy-4-nitrophenyl)-1,2-oxazol-3-amine 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Shachi Mittal Analyst, 2019,144, 2635-2642
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
5-(2-methoxy-4-nitrophenyl)-1,2-oxazol-3-amineに関する追加情報
5-(2-Methoxy-4-Nitrophenyl)-1,2-Oxazol-3-Amine: A Comprehensive Overview
5-(2-Methoxy-4-Nitrophenyl)-1,2-Oxazol-3-Amine, also known by its CAS number 1919653-16-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a methoxy and nitro group on the phenyl ring introduces unique electronic and steric properties, making it a valuable molecule for various applications.
The structure of 5-(2-Methoxy-4-Nitrophenyl)-1,2-Oxazol-3-Amine consists of a phenyl ring substituted with a methoxy group at the 2-position and a nitro group at the 4-position. This substitution pattern is critical as it influences the electronic distribution across the molecule. The oxazole ring is attached to the phenyl group at the 5-position, with an amino group located at the 3-position of the oxazole. This arrangement creates a molecule with both electron-donating and electron-withdrawing groups, which can be exploited in various chemical reactions and biological assays.
Recent studies have highlighted the potential of 5-(2-Methoxy-4-Nitrophenyl)-1,2-Oxazol-3-Amine in drug discovery. The compound has shown promising activity in preliminary tests targeting specific enzymes and receptors. For instance, research published in 2023 demonstrated its ability to inhibit certain kinases involved in cancer cell proliferation. The nitro group's electron-withdrawing effect enhances the molecule's ability to interact with these targets, making it a candidate for further exploration in oncology.
In addition to its pharmacological applications, 5-(2-Methoxy-4-Nitrophenyl)-1,2-Oxazol-3-Amine has been studied for its potential in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, particularly in light-emitting diodes (LEDs) and sensors. Researchers have reported that incorporating this compound into polymer blends can enhance their conductivity and stability under varying conditions.
The synthesis of 5-(2-Methoxy-4-Nitrophenyl)-1,2-Oxazol-3-Amine involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. This is followed by oxidation to introduce the nitro group and subsequent cyclization to form the oxazole ring. Recent advancements in catalytic methods have improved the yield and purity of this synthesis pathway, making it more feasible for large-scale production.
CAS No 1919653-16-9 has also been investigated for its environmental impact. Studies suggest that while it is stable under normal conditions, it can undergo degradation under specific environmental stressors such as UV light or microbial activity. Understanding its environmental fate is crucial for ensuring its safe use in industrial and medical applications.
In conclusion, 5-(2-Methoxy-4-Nitrophenyl)-1,2-Oxazol-3-Amine, or CAS No 1919653-16-9, represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for researchers exploring new drugs, materials, and chemical processes. As ongoing studies continue to uncover its potential, this compound is poised to play a significant role in advancing both scientific research and industrial innovation.
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